Pyridine-2-sulfonyl Chloride Pyridine-2-sulfonyl Chloride
Brand Name: Vulcanchem
CAS No.: 66715-65-9
VCID: VC20808572
InChI: InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H
SMILES: C1=CC=NC(=C1)S(=O)(=O)Cl
Molecular Formula: C5H4ClNO2S
Molecular Weight: 177.61 g/mol

Pyridine-2-sulfonyl Chloride

CAS No.: 66715-65-9

Cat. No.: VC20808572

Molecular Formula: C5H4ClNO2S

Molecular Weight: 177.61 g/mol

* For research use only. Not for human or veterinary use.

Pyridine-2-sulfonyl Chloride - 66715-65-9

Specification

CAS No. 66715-65-9
Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
IUPAC Name pyridine-2-sulfonyl chloride
Standard InChI InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H
Standard InChI Key JQJOGAGLBDBMLU-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)S(=O)(=O)Cl
Canonical SMILES C1=CC=NC(=C1)S(=O)(=O)Cl

Introduction

Chemical Identity and Basic Properties

Pyridine-2-sulfonyl chloride is an organosulfur compound containing a pyridine ring with a sulfonyl chloride group at the 2-position . Its structure combines the aromatic nitrogen heterocycle (pyridine) with the reactive sulfonyl chloride functional group, making it a valuable synthetic intermediate . This compound serves as a crucial building block in the preparation of various nitrogen-containing heterocyclic compounds and plays a significant role in pharmaceutical synthesis .

The fundamental chemical identity of pyridine-2-sulfonyl chloride is characterized by the following properties:

PropertyValue
CAS Number66715-65-9
Molecular FormulaC₅H₄ClNO₂S
Molecular Weight177.609 g/mol
Exact Mass176.965118
Chemical StructurePyridine ring with -SO₂Cl at position 2

The compound exists as a solid under standard conditions and demonstrates considerable stability when properly stored, though it is sensitive to moisture due to the reactive sulfonyl chloride moiety .

Physical and Chemical Properties

Pyridine-2-sulfonyl chloride possesses several distinctive physical and chemical properties that influence its behavior in chemical reactions and determine appropriate handling procedures.

Physical Properties

The physical characteristics of pyridine-2-sulfonyl chloride are summarized in the following table:

PropertyValue
Physical StateSolid
Density1.5±0.1 g/cm³
Boiling Point284.2±13.0 °C at 760 mmHg
Flash Point125.7±19.8 °C
Melting PointNot available in literature
Index of Refraction1.553
Vapor Pressure0.0±0.6 mmHg at 25°C

These properties indicate that pyridine-2-sulfonyl chloride is a relatively high-boiling compound with low volatility at room temperature . The high boiling point suggests strong intermolecular forces, likely due to the polar nature of the sulfonyl chloride group and potential for hydrogen bonding interactions .

Chemical Properties

From a chemical perspective, pyridine-2-sulfonyl chloride demonstrates reactivity characteristic of both sulfonyl chlorides and pyridine derivatives:

  • The sulfonyl chloride group is highly reactive toward nucleophiles, particularly amines, alcohols, and thiols, making it useful for sulfonamide and sulfonate ester formation .

  • The pyridine nitrogen provides directing effects in certain reactions and can participate in coordination chemistry .

  • The compound exhibits a LogP value of 0.90, indicating moderate lipophilicity .

  • It has a polar surface area (PSA) of 55.41000, which influences its membrane permeability and bioavailability in biological systems .

Nomenclature and Synonyms

Pyridine-2-sulfonyl chloride is known by various synonyms in scientific literature and commercial catalogs. The diversity of nomenclature reflects different naming conventions and contexts of use.

IUPAC and Common Names

  • 2-Pyridinesulfonyl chloride

  • 2-Pyridylsulfonyl chloride

  • Pyridine-2-sulfonyl acid chloride

  • 2-Pyridine-sulfonyl acid chloride

  • Chloro-2-pyridylsulfone

  • Pyrid-2-ylsulfonyl chloride

Related Compounds

A closely related derivative is pyridine-2-sulfonyl chloride hydrochloride (CAS: 111480-84-3), which has the molecular formula C₅H₅Cl₂NO₂S and a molecular weight of 214.06 . This hydrochloride salt form may offer different stability and solubility properties compared to the free base form .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of pyridine-2-sulfonyl chloride, with variations depending on scale, available precursors, and desired purity.

Synthesis from Sodium Pyridine-2-sulfinate

The most commonly reported method involves the conversion of sodium pyridine-2-sulfinate to the corresponding sulfonyl chloride:

  • Treatment of sodium pyridine-2-sulfinate with N-chlorosuccinimide (NCS) in dichloromethane generates the sulfonyl chloride .

  • The reaction typically proceeds at room temperature and requires approximately 1 hour to complete .

  • The reaction mixture is filtered through Celite to remove insoluble materials, and the filtrate contains the desired pyridine-2-sulfonyl chloride .

This synthetic approach is exemplified in the literature for the preparation of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide, where the sulfonyl chloride is generated in situ and immediately reacted with an amine .

Alternative Synthetic Routes

Reactivity and Applications

Pyridine-2-sulfonyl chloride exhibits diverse reactivity patterns that make it valuable in organic synthesis, particularly in the preparation of sulfonamides and heterocyclic compounds.

Sulfonamide Formation

The primary application of pyridine-2-sulfonyl chloride is in the synthesis of sulfonamides:

  • Reaction with amines produces N-sulfonylated products that find applications in medicinal chemistry and materials science .

  • The formation of sulfonamides typically proceeds under mild conditions, often using pyridine as both solvent and base .

  • When reacting with 2-aminopyridines, pyridine-2-sulfonyl chloride can yield complex products including double sulfonylation derivatives under certain conditions .

Research has shown that the best results for forming sulfonamides containing a 2- or 3-aminopyridine core involve adding 2 equivalents of pyridine sulfonyl chloride to 1 equivalent of amine in pyridine and heating the mixture at 80°C for 5 hours .

Transition-Metal-Free Amination

A significant application reported in recent literature is the transition-metal-free amination of pyridine-2-sulfonyl chloride:

  • Using magnesium amides (R₂NMgCl·LiCl), researchers have developed methods to introduce amino groups without requiring transition metal catalysis .

  • This approach provides access to functionalized pyridines with potential applications in pharmaceutical development .

  • The directed ortho-magnesiation of pyridine-2-sulfonamides using TMPMgCl·LiCl has been investigated, allowing for regioselective functionalization .

Synthesis of Complex Heterocycles

Pyridine-2-sulfonyl chloride serves as a key intermediate in the synthesis of complex nitrogen-containing heterocycles:

  • It can be used in the preparation of aminobipyridines and bipyridine sultams through intramolecular radical substitution reactions .

  • The compound facilitates cyclization reactions that yield aza-indoles and aza-carbazoles .

  • These heterocyclic products have potential applications in medicinal chemistry and materials science .

Pharmaceutical Relevance

Pyridine-2-sulfonyl chloride has significant pharmaceutical relevance, appearing as both a synthetic intermediate and as a potential impurity in several drug substances.

Role in Drug Synthesis

The compound serves as a building block in the synthesis of pharmaceutically active compounds:

  • It is used to introduce the pyridylsulfonyl moiety, which can contribute to specific binding interactions with biological targets .

  • The sulfonamide linkage formed using this reagent is present in various bioactive compounds .

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